molecular formula C31H51ClN2O4 B1524375 1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride CAS No. 300704-20-5

1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride

Cat. No. B1524375
CAS RN: 300704-20-5
M. Wt: 551.2 g/mol
InChI Key: YFJXTYNFCIRHLV-UHFFFAOYSA-M
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Description

The compound “1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride” is available for purchase from various chemical suppliers . Its molecular formula is C32H53ClN2O4 and it has a molecular weight of 565.2 g/mol.

Scientific Research Applications

Catalyst Synthesis and Application

Ionic liquids, including those with similar structures to the mentioned compound, have been utilized as effective catalysts for the synthesis of novel compounds, such as benzoxazoles, under environmentally friendly conditions. For instance, bis-ionic liquids have been demonstrated to catalyze the synthesis of benzoxazoles with high yields, offering advantages like solvent-free conditions and mild reaction temperatures [Nikpassand, Fekri, & Farokhian, 2015].

Nanomaterials Synthesis

Ionic liquids featuring bis(imidazolium) groups have shown potential in the in situ synthesis of gold nanoparticles (Au NPs) without the need for external reducing or stabilizing agents. These nanoparticles, coated with ionic liquids, have been successfully used to extract proteins from complex biological mixtures, indicating the versatility of such compounds in nanotechnology and biotechnology applications [Aggarwal et al., 2017].

Corrosion Inhibition

Research has identified novel, cost-effective ionic liquids with benzimidazolium structures as excellent corrosion inhibitors for aluminum alloys in acidic media. These compounds, through chemisorption, offer high inhibition efficiencies, demonstrating their utility in protecting metals from corrosion in various industrial applications [Shetty & Shetty, 2017].

Medicinal Chemistry

Compounds with imidazolium moieties have been explored for their biological activities, including their potential as anticancer agents. For example, imidazolium salts and their coinage metal N-heterocyclic carbene complexes have been synthesized and evaluated for cytotoxic properties against various human cancer cell lines. Some of these compounds have shown promising results, particularly against cisplatin-resistant cells, highlighting their potential in cancer therapy [Pellei et al., 2012].

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources .

properties

IUPAC Name

decyl 2-[3-(2-decoxy-2-oxoethyl)benzimidazol-3-ium-1-yl]acetate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H51N2O4.ClH/c1-3-5-7-9-11-13-15-19-23-36-30(34)25-32-27-33(29-22-18-17-21-28(29)32)26-31(35)37-24-20-16-14-12-10-8-6-4-2;/h17-18,21-22,27H,3-16,19-20,23-26H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJXTYNFCIRHLV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)CN1C=[N+](C2=CC=CC=C21)CC(=O)OCCCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H51ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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